molecular formula C13H13FN2S2 B3126880 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338393-00-3

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine

Cat. No.: B3126880
CAS No.: 338393-00-3
M. Wt: 280.4 g/mol
InChI Key: IPHXTOIAKFRZBQ-UHFFFAOYSA-N
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Description

“4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine” is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocyclic compound featuring a five-membered C3NS ring . The compound also seems to have a fluorophenyl group attached, which suggests the presence of a benzene ring with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized to overcome challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Future Directions

Future research could focus on the synthesis and characterization of “4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine” and similar compounds. Their potential applications in medicine, particularly as antimicrobial and anticancer agents, could also be explored .

Mechanism of Action

Target of Action

The primary target of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine is Glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.

Mode of Action

It is believed to interact with its target, glucokinase, leading to changes in the enzyme’s activity

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2S2/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHXTOIAKFRZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235912
Record name 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-00-3
Record name 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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